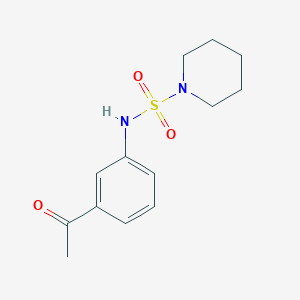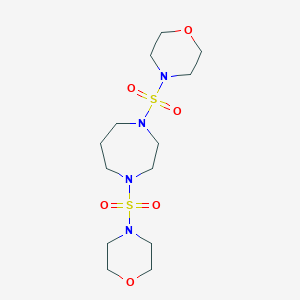
4-chloro-3,5-dimethyl-1-(2-naphthylsulfonyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3,5-dimethyl-1-(2-naphthylsulfonyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CDK9 inhibitor, as it has been found to inhibit the activity of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating gene expression.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-dimethyl-1-(2-naphthylsulfonyl)-1H-pyrazole involves the inhibition of CDK9 activity. CDK9 is a protein kinase that phosphorylates the C-terminal domain of RNA polymerase II, which is essential for transcriptional elongation. Inhibition of CDK9 activity by 4-chloro-3,5-dimethyl-1-(2-naphthylsulfonyl)-1H-pyrazole results in the downregulation of genes involved in cell cycle progression and DNA replication, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
The CDK9 inhibitor has been found to have various biochemical and physiological effects. In addition to inhibiting the activity of CDK9, it has also been found to inhibit the activity of CDK7, another protein kinase involved in transcriptional regulation. Furthermore, it has been found to downregulate the expression of anti-apoptotic proteins and upregulate the expression of pro-apoptotic proteins, leading to apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The CDK9 inhibitor has several advantages for lab experiments. It has been found to be highly selective for CDK9 and CDK7, with minimal off-target effects. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, there are also some limitations to its use in lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in vivo. Additionally, its long-term toxicity and potential side effects are still under investigation.
Future Directions
There are several future directions for research on 4-chloro-3,5-dimethyl-1-(2-naphthylsulfonyl)-1H-pyrazole. One area of interest is the development of more potent and selective CDK9 inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of the potential use of CDK9 inhibitors in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, the role of CDK9 in other diseases, such as HIV and neurodegenerative disorders, is still being explored.
Synthesis Methods
The synthesis of 4-chloro-3,5-dimethyl-1-(2-naphthylsulfonyl)-1H-pyrazole involves the reaction of 2-naphthylsulfonyl hydrazine with 4-chloro-3,5-dimethylpyrazole-1-carbonyl chloride in the presence of a base. The resulting compound is then purified through column chromatography.
Scientific Research Applications
The CDK9 inhibitor has been extensively studied for its potential applications in cancer treatment. CDK9 is known to play a crucial role in promoting the growth and survival of cancer cells by regulating the expression of genes involved in cell cycle progression and DNA replication. Inhibition of CDK9 activity by 4-chloro-3,5-dimethyl-1-(2-naphthylsulfonyl)-1H-pyrazole has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in preclinical models.
properties
Molecular Formula |
C15H13ClN2O2S |
|---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
4-chloro-3,5-dimethyl-1-naphthalen-2-ylsulfonylpyrazole |
InChI |
InChI=1S/C15H13ClN2O2S/c1-10-15(16)11(2)18(17-10)21(19,20)14-8-7-12-5-3-4-6-13(12)9-14/h3-9H,1-2H3 |
InChI Key |
RZVYENDCWHMLTC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C)Cl |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1,1'-Biphenyl]-4-yl diethylcarbamate](/img/structure/B289001.png)
![4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289008.png)

![1-{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289062.png)
![1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone](/img/structure/B289063.png)
![1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B289067.png)

![4-chloro-1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B289071.png)
![4-chloro-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B289072.png)


![4-{[4-(3-Bromobenzoyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289090.png)